molecular formula C10H16N2O B14782331 3-ethynyl-N,N-dimethylpiperidine-1-carboxamide

3-ethynyl-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B14782331
M. Wt: 180.25 g/mol
InChI Key: LUDNZBJLJZYRIN-UHFFFAOYSA-N
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Description

3-ethynyl-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their diverse biological activities .

Preparation Methods

The synthesis of 3-ethynyl-N,N-dimethylpiperidine-1-carboxamide involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling reactions, which involve the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.

    N,N-Dimethylation:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-ethynyl-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-ethynyl-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethynyl-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine core is known to interact with various receptors and enzymes in the body, leading to its biological effects. The ethynyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity .

Comparison with Similar Compounds

3-ethynyl-N,N-dimethylpiperidine-1-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-ethynyl-N,N-dimethylpiperidine-1-carboxamide

InChI

InChI=1S/C10H16N2O/c1-4-9-6-5-7-12(8-9)10(13)11(2)3/h1,9H,5-8H2,2-3H3

InChI Key

LUDNZBJLJZYRIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C#C

Origin of Product

United States

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